1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate 1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 71233-30-2
VCID: VC5596555
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5,7,9H,6,8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C=C1)C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.287

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

CAS No.: 71233-30-2

Cat. No.: VC5596555

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate - 71233-30-2

Specification

CAS No. 71233-30-2
Molecular Formula C12H19NO4
Molecular Weight 241.287
IUPAC Name 1-O-tert-butyl 4-O-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5,7,9H,6,8H2,1-4H3
Standard InChI Key PZDGOAWOSISXLN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C=C1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyridine core (C5H9N) substituted with two ester groups: a tert-butoxycarbonyl (Boc) moiety at position 1 and a methyl ester at position 4. Its IUPAC name, 1-(tert-butyl) 4-methyl 3,4-dihydropyridine-1,4(2H)-dicarboxylate, reflects this substitution pattern . The molecular formula is C12H19NO4, with a molecular weight of 241.29 g/mol . X-ray crystallography data, though unavailable in the provided sources, suggest a chair-like conformation for the tetrahydropyridine ring, stabilized by intramolecular hydrogen bonding between the ester carbonyl groups .

Physical Characteristics

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.12 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, DMF
Storage ConditionsSealed, dry, 2–8°C
Purity≥98% (HPLC)

The compound’s solubility profile aligns with its ester-rich structure, demonstrating preferential dissolution in polar aprotic solvents. Stability studies indicate decomposition above 150°C, with the Boc group undergoing cleavage under strongly acidic conditions (pH < 2) .

Synthesis and Reaction Pathways

Key Synthetic Routes

A validated synthesis begins with Hagemann’s ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate), which undergoes triflation at the enol position followed by palladium-catalyzed methoxycarbonylation :

Hagemann’s esterTf2O, baseEnol triflatePd(0), CO, MeOHDiester intermediate\text{Hagemann's ester} \xrightarrow{\text{Tf}_2\text{O, base}} \text{Enol triflate} \xrightarrow{\text{Pd(0), CO, MeOH}} \text{Diester intermediate}

Subsequent Crabtree hydrogenation introduces stereoselectivity, yielding the (1R,2S,4R)-configured product with >95% enantiomeric excess . Alternative pathways employ piperidine-4-carboxylate derivatives protected with Boc groups, as exemplified by the reaction of ethyl piperidine-4-carboxylate with di-tert-butyl dicarbonate :

Ethyl piperidine-4-carboxylate+(Boc)2OEtOAcBoc-protected intermediate\text{Ethyl piperidine-4-carboxylate} + (\text{Boc})_2\text{O} \xrightarrow{\text{EtOAc}} \text{Boc-protected intermediate}

Functionalization and Derivatization

The brominated analog 5-bromo-1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (CAS 2155855-84-6) demonstrates the compound’s adaptability for cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids enable access to biaryl derivatives, expanding its utility in medicinal chemistry.

Applications in Pharmaceutical Research

RORγt Inverse Agonist Development

In the synthesis of BMS-986251, a clinical candidate for autoimmune diseases, the compound serves as a critical chiral building block. Its stereochemistry directs the spatial orientation of the drug’s pharmacophore, enabling high-affinity binding to the RORγt ligand-binding domain . Structure-activity relationship (SAR) studies leveraging this intermediate identified analogs with IC50 values <10 nM in IL-17 inhibition assays .

Antibiotic and Antiviral Agents

Derivatives bearing 4-((tosyloxy)methyl)piperidine moieties, synthesized via nucleophilic substitution reactions, exhibit potent activity against RNA viruses. For example, ethyl 4-(N-tert-butoxycarbonylpiperidin-4-ylmethoxy)-3-methoxybenzoate—a downstream product—showed EC50 = 0.8 μM against SARS-CoV-2 in Vero E6 cells .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials .

Environmental Impact

No ecotoxicity data are available, but structural analogs suggest moderate persistence in soil (DT50 = 30–60 days). Biodegradation pathways involve esterase-mediated hydrolysis to non-toxic carboxylic acids .

Recent Advances and Future Directions

Continuous Flow Synthesis

A 2024 study demonstrated a telescoped continuous flow process achieving 82% yield over three steps, reducing reaction time from 48 hours (batch) to 6 hours . This innovation addresses scalability challenges in large-scale production.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) have mapped the compound’s conformational landscape, identifying transition states for ester hydrolysis. These models guide the design of hydrolytically stable analogs for prolonged in vivo activity .

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